molecular formula C7H6BrN3 B1604269 4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine CAS No. 943323-65-7

4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine

Cat. No.: B1604269
CAS No.: 943323-65-7
M. Wt: 212.05 g/mol
InChI Key: RWOSDAABDCYOQZ-UHFFFAOYSA-N
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Description

“4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine” is a chemical compound with the CAS Number: 943323-65-7 . It has a molecular weight of 212.05 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, has been reported in the literature . These compounds have shown potent activities against FGFR1, 2, and 3 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H6BrN3/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,9H2,(H,10,11) .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Novel Pyridine-Based Derivatives

A study described the palladium-catalyzed Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives, showcasing the compound's role in producing compounds with potential as chiral dopants for liquid crystals and displaying moderate biological activities, including anti-thrombolytic and biofilm inhibition properties (Gulraiz Ahmad et al., 2017).

Catalytic Pyrrole Synthesis

Another application involves a sustainable, iridium-catalyzed synthesis of pyrroles, emphasizing the compound's utility in creating biochemically significant structures from renewable resources, highlighting its importance in the development of green chemistry methodologies (Stefan Michlik & R. Kempe, 2013).

Chemoselective Synthesis of Pyrroles

A concise method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles demonstrates the compound's versatility in chemoselective synthesis, highlighting its simplicity, environmental friendliness, and high yield potential (E. C. Aquino et al., 2015).

Palladium-Catalyzed Reactions

The compound's application extends to palladium-catalyzed reactions to produce pyrrolo[3,2-c]cinnolines, showcasing its utility in forming complex heterocyclic systems, which are valuable in pharmaceutical development (D. E. Ames & D. Bull, 1982).

Formation of Sterically Hindered Primary Amines

Investigations into the synthesis of sterically hindered primary amines from pyrrolo[1,2-a]indoles illustrate the compound's role in achieving unexpected amination reactions, contributing to our understanding of reaction mechanisms under steric congestion (I. Jirkovsky et al., 1991).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, P305+P351+P338 .

Future Directions

The future directions for “4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine” and its derivatives could involve further exploration of their inhibitory activity against FGFR1, 2, and 3 . This could potentially lead to the development of new therapeutic strategies for various types of tumors .

Mechanism of Action

Properties

IUPAC Name

4-bromo-1H-pyrrolo[2,3-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOSDAABDCYOQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Br)C(=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646882
Record name 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943323-65-7
Record name 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine
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